molecular formula C7H4BrIN2O B3295235 3-Bromo-4-hydroxy-6-Iodoindazole CAS No. 887570-41-4

3-Bromo-4-hydroxy-6-Iodoindazole

Cat. No.: B3295235
CAS No.: 887570-41-4
M. Wt: 338.93 g/mol
InChI Key: XNYWSLCMRHOBJH-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-Iodoindazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of bromine, iodine, and hydroxyl groups in this compound makes it a unique and versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-6-Iodoindazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Hydroxylation: The addition of a hydroxyl group, often achieved through oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine and iodine atoms can be reduced to form dehalogenated products.

    Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

3-Bromo-4-hydroxy-6-Iodoindazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-6-Iodoindazole involves its interaction with various molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Bromo-4-hydroxyindazole: Lacks the iodine atom, which may affect its reactivity and biological activity.

    4-Hydroxy-6-Iodoindazole: Lacks the bromine atom, which may influence its chemical properties.

    3-Bromo-6-Iodoindazole: Lacks the hydroxyl group, which may alter its solubility and interaction with biological targets.

Uniqueness: 3-Bromo-4-hydroxy-6-Iodoindazole is unique due to the presence of both bromine and iodine atoms along with a hydroxyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-6-iodo-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYWSLCMRHOBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-hydroxy-6-Iodoindazole
Reactant of Route 2
3-Bromo-4-hydroxy-6-Iodoindazole
Reactant of Route 3
3-Bromo-4-hydroxy-6-Iodoindazole
Reactant of Route 4
3-Bromo-4-hydroxy-6-Iodoindazole
Reactant of Route 5
3-Bromo-4-hydroxy-6-Iodoindazole
Reactant of Route 6
3-Bromo-4-hydroxy-6-Iodoindazole

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